molecular formula C10H12N2O B4836881 N-(propan-2-ylideneamino)benzamide CAS No. 3408-16-0

N-(propan-2-ylideneamino)benzamide

Cat. No.: B4836881
CAS No.: 3408-16-0
M. Wt: 176.21 g/mol
InChI Key: SSEYDGGXERWOIC-UHFFFAOYSA-N
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Description

N-(propan-2-ylideneamino)benzamide, also widely known as Acetone benzoylhydrazone, is a chemical compound with the CAS Registry Number 3408-16-0 and a molecular formula of C10H12N2O . It has an average molecular weight of approximately 176.22 g/mol and a density of about 1.03 g/cm³ . This compound is a derivative of benzohydrazide, featuring an isopropylidene moiety, which classifies it as a hydrazone. Its structure serves as a versatile building block and ligand in chemical synthesis and metal coordination chemistry. Published research highlights the utility of related planar pentadentate ligands, including N'-isopropylidenebenzohydrazide, in reactions with palladium and platinum chlorides . These reactions can lead to the formation of complexes such as cis-dichlorobis(N′-isopropylidenebenzohydrazide)platinum(II), demonstrating the compound's value in the synthesis of novel coordination complexes and organometallic compounds . The compound is offered for research applications, such as use as a synthetic intermediate or a ligand in catalysis. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request a quote using the online system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(propan-2-ylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2O/c1-8(2)11-12-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEYDGGXERWOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187676
Record name Benzoic acid, isopropylidenehydrazide
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Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3408-16-0
Record name Benzoic acid, 2-(1-methylethylidene)hydrazide
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Record name Isopropanone benzoylhydrazone
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Record name NSC170280
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Record name Benzoic acid, isopropylidenehydrazide
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Record name ISOPROPANONE BENZOYLHYDRAZONE
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Post Synthesis Modification:as Detailed in Section 4.2, the C=n Bond Can Undergo Nucleophilic Addition. This Reaction Directly Modifies the Isopropylidene Group. for Example, the Addition of an Ethyl Grignard Reagent Would Convert the Isopropylidene Group into a 1,1 Dimethyl 1 Ethylamino Moiety After Workup and Considering the Full Structure . This Approach Transforms the Sp² Hybridized Imine Carbon into a Stereogenic Sp³ Hybridized Center, Offering a Route to Chiral Amine Derivatives.researchgate.netacs.org

Functionalization of the Benzene (B151609) Ring

The benzene ring of N-(propan-2-ylideneamino)benzamide is susceptible to electrophilic aromatic substitution, a common pathway for the functionalization of benzene derivatives. The outcomes of these reactions are directed by the electronic properties of the substituents on the ring: the amide group (-CONH₂) and the N-(propan-2-ylideneamino) group (-N=C(CH₃)₂). The amide group is a meta-directing deactivator, while the amino group, even in its protected imine form, is an ortho-, para-directing activator. The interplay of these two groups governs the regioselectivity of the substitution.

Detailed research on the direct functionalization of the benzene ring of this compound is not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on related benzamide (B126) and aniline (B41778) derivatives. Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to proceed, with the position of substitution influenced by the directing effects of the existing substituents.

For instance, nitration would likely introduce a nitro group at the positions ortho or para to the activating N-(propan-2-ylideneamino) group, provided the reaction conditions are controlled to prevent side reactions. Similarly, halogenation would follow a similar regiochemical preference.

Heterocyclic Annulation Strategies

This compound is a valuable precursor for the synthesis of various heterocyclic systems, most notably quinazolinones. The propan-2-ylideneamino group serves as a masked primary amine. Under acidic or thermal conditions, this imine can be hydrolyzed to reveal the 2-amino group, which can then participate in intramolecular cyclization reactions. This strategy is frequently employed in the synthesis of quinazolinone derivatives, a class of compounds with significant pharmacological interest.

The general approach involves the reaction of a 2-aminobenzamide (B116534) derivative with a suitable one-carbon or multi-carbon synthon. In the case of this compound, the reaction can proceed via in-situ deprotection of the amine.

One common method involves the reaction with aldehydes or their equivalents. The revealed 2-aminobenzamide intermediate reacts with the aldehyde to form a Schiff base, which then undergoes cyclization and oxidation to yield the quinazolinone.

Another strategy utilizes reagents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) which can act as both a solvent and a source of a single carbon atom for the construction of the quinazolinone ring.

The following table summarizes representative examples of heterocyclic annulation strategies leading to quinazolinone derivatives, starting from precursors closely related to this compound, illustrating the general applicability of these methods.

Starting MaterialReagent(s)ProductReaction Type
2-AminobenzamideBenzaldehyde, Catalyst2-Phenylquinazolin-4(3H)-oneCondensation/Cyclization
2-AminobenzamideFormic acidQuinazolin-4(3H)-oneCyclization
2-AminobenzamideN,N-Dimethylformamide (DMF)Quinazolin-4(3H)-oneCyclization/C1 source
AnthranilamidePhosgene or equivalentQuinazoline-2,4(1H,3H)-dioneCyclization

These examples highlight the versatility of the 2-aminobenzamide scaffold in constructing fused heterocyclic systems. While direct studies commencing with this compound are not extensively reported, the principle of its use as a protected 2-aminobenzamide for such transformations is a well-established synthetic strategy.

Advanced Structural Elucidation and Computational Studies of N Propan 2 Ylideneamino Benzamide

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are fundamental to determining the structure of a molecule. Each method probes different aspects of the molecule's interaction with electromagnetic radiation, providing a piece of the structural puzzle.

High-Resolution NMR Spectroscopy for Conformational AnalysisNuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure in solution.vanderbilt.eduHigh-resolution NMR would be critical for analyzing the conformational behavior of N'-(propan-2-ylidene)benzohydrazide.

Expected Research Findings: Due to restricted rotation around the amide (C-N) and imine (N-N) bonds, the molecule may exist as a mixture of conformers or rotamers in solution, a phenomenon observable by NMR. ruc.dk At room temperature, NMR might show broadened signals or distinct sets of peaks for the different conformers if their interconversion is slow on the NMR timescale. vanderbilt.edu Key protons, such as the N-H proton and the methyl protons of the propan-2-ylidene group, would likely show different chemical shifts for each conformer. chemistrysteps.com Advanced 2D NMR techniques like NOESY would be used to establish through-space proximity between protons, helping to define the preferred spatial arrangement (e.g., E/Z configuration about the C=N bond and cis/trans conformation of the amide bond).

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group AnalysisFourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.horiba.comspectroscopyonline.comThe combination provides a comprehensive vibrational fingerprint.spectroscopyonline.com

Expected Research Findings: For N'-(propan-2-ylidene)benzohydrazide, the FT-IR spectrum would be expected to show characteristic absorption bands for key functional groups. A strong band around 1640-1680 cm⁻¹ would correspond to the C=O (amide I) stretching vibration. The N-H stretching vibration would appear as a sharp band in the 3200-3400 cm⁻¹ region. The C=N stretching of the imine group would be observed around 1620-1650 cm⁻¹. researchgate.net Raman spectroscopy would be particularly useful for observing the more symmetric, less polar bonds, potentially providing clearer signals for the C=N and aromatic ring vibrations. plus.ac.at Shifts in these frequencies upon hydrogen bonding in the solid state could be compared to solution or gas-phase computational models. srce.hr

UV-Vis Spectroscopy for Electronic Transitions and Conjugation StudiesUltraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its system of conjugated π-electrons.sci-hub.seyoutube.com

Expected Research Findings: The spectrum of N'-(propan-2-ylidene)benzohydrazide would be expected to display absorptions corresponding to π → π* and n → π* transitions. researchgate.net The benzoyl group (Ph-C=O) and the imine group (C=N) are both chromophores. The conjugation between the phenyl ring, the carbonyl group, and the hydrazone moiety would influence the position and intensity of the absorption maxima (λ_max). One would expect a strong absorption band below 300 nm corresponding to the π → π* transition of the conjugated system and a weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl and imine groups. amecj.com

Mass Spectrometry for Molecular Formula Validation and Fragmentation PathwaysMass spectrometry (MS) provides the exact molecular weight and, through fragmentation analysis, reveals the molecule's connectivity.whitman.edu

Expected Research Findings: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₀H₁₂N₂O, by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. nih.govuab.edu Expected fragmentation pathways could include the cleavage of the N-N bond, loss of the isopropylidene group, or the characteristic fragmentation of the benzoyl group to form the benzoyl cation (m/z 105) and subsequently the phenyl cation (m/z 77). libretexts.org Understanding these pathways is crucial for confirming the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orglibretexts.org

Expected Research Findings: A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles for N'-(propan-2-ylidene)benzohydrazide. This would unambiguously determine the conformation adopted in the solid state, including the planarity of the hydrazone moiety and the orientation of the phenyl ring relative to the amide group. Such an analysis would provide the foundational data for all other computational and solution-state studies. mdpi.comnih.gov

Polymorphism and Co-crystallization Studies

Polymorphism:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and bioavailability, which are of critical importance in the pharmaceutical industry. The study of polymorphism in a compound like N-(propan-2-ylideneamino)benzamide would involve systematic screening to identify different crystalline forms. This is typically achieved through crystallization under a variety of conditions, such as different solvents, temperatures, and pressures.

Co-crystallization:

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining a target molecule, such as this compound, with a coformer molecule in a specific stoichiometric ratio. nih.govscielo.br This method is often employed to enhance the solubility and bioavailability of pharmaceutical compounds. scielo.br The process typically involves solution-based methods, grinding, or slurry techniques. nih.gov

While there are no specific co-crystallization studies reported for this compound, research on the co-crystallization of other hydrazone derivatives, such as N'-benzylidene-pyridine-4-carbohydrazide with benzoic acid, demonstrates the potential for forming stable co-crystals. nih.govresearchgate.net In this example, the co-crystal was formed unexpectedly through autoxidation of the starting material. nih.govresearchgate.net The formation of co-crystals is often guided by the hydrogen bonding capabilities of the constituent molecules. nih.gov

Techniques for preparing co-crystals are varied and include:

Solution Crystallization: Dissolving stoichiometric amounts of the active pharmaceutical ingredient (API) and a coformer in a suitable solvent and allowing for slow evaporation. nih.gov

Reaction Co-crystallization: This method relies on the in-situ formation of the co-crystal from a solution where the dissolution of the pure drug creates a supersaturated state with respect to the co-crystal. nih.gov

Grinding: Mechanically mixing the solid components together, sometimes with the addition of a small amount of solvent (liquid-assisted grinding).

Theoretical and Computational Chemistry

Theoretical and computational chemistry offer powerful tools to predict and understand the structural and electronic properties of molecules like this compound at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the optimized geometry, vibrational frequencies, and various electronic properties of molecules.

While specific DFT calculations for this compound are not published, studies on similar molecules like benzamide (B126) and other derivatives provide a clear indication of the expected outcomes. researchgate.net For instance, DFT calculations on 2-(1-Phenylethylideneamino) guanidine (B92328) were performed using the B3LYP method with a 6-311+G(d,p) basis set to determine its molecular geometry and electronic properties. dergipark.org.tr

HOMO-LUMO Analysis and Band Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between the HOMO and LUMO is known as the band gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller band gap suggests a more reactive molecule. researchgate.net

For the parent compound, benzamide , the HOMO-LUMO energy gap has been calculated to be 5.611 eV. researchgate.net In a study on 2-(1-Phenylethylideneamino) guanidine, the HOMO was found to be located over the nitrogen and carbon atoms, indicating that an electronic transition would involve a charge transfer from these atoms. dergipark.org.tr

Table 1: Illustrative Frontier Orbital Energies and Band Gap

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Benzamide researchgate.net--5.611

Note: Specific HOMO and LUMO energy values for benzamide were not provided in the source material.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For a related compound, 2-(1-Phenylethylideneamino) guanidine, MEP analysis revealed that the electron-rich regions were located around the nitrogen atoms, while the electron-poor regions were associated with the hydrogen atoms. dergipark.org.tr This suggests that for this compound, the nitrogen and oxygen atoms would likely be the primary sites for electrophilic interactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of charge delocalization and the stability it imparts to the molecule. These interactions, known as hyperconjugation, are evaluated using second-order perturbation theory.

In the case of 2-(1-Phenylethylideneamino) guanidine, NBO analysis confirmed the presence of weak intramolecular hydrogen bonding interactions between lone pairs on nitrogen atoms and antibonding orbitals of adjacent carbon-carbon and carbon-nitrogen bonds, contributing to the stability of the molecule. dergipark.org.tr A similar analysis for this compound would likely reveal significant delocalization involving the phenyl ring, the amide group, and the imine linkage.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility, dynamics, and interactions of a molecule in different environments.

While no specific MD simulation studies have been reported for this compound, MD simulations of poly(N-isopropylacrylamide) hydrogels have been used to analyze the arrangement and diffusion of water molecules within the polymer network. rsc.org For this compound, MD simulations could be employed to explore its conformational landscape, the stability of different conformers, and its interactions with solvent molecules or biological targets.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For this compound, while specific experimental and computational studies are not extensively available in the current literature, we can deduce its likely quantum chemical parameters and reactivity descriptors based on established computational studies of related benzamide and Schiff base derivatives. researchgate.netnih.govnih.gov These parameters are crucial for understanding the molecule's stability, reactivity, and potential interaction mechanisms.

Theoretical investigations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, are standard for optimizing molecular geometries and calculating electronic properties. researchgate.net Such studies on analogous compounds provide a reliable framework for predicting the behavior of this compound.

Quantum Chemical Parameters

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For benzamide, the HOMO and LUMO energies have been computed, yielding an energy gap of approximately 5.611 eV. researchgate.net The introduction of the propan-2-ylideneamino substituent is expected to modulate these values. The imine group can influence the electronic distribution within the benzamide scaffold.

Below is a table of representative quantum chemical parameters anticipated for this compound, based on values reported for similar benzamide Schiff base structures.

ParameterRepresentative Value (eV)Significance
EHOMO~ -6.5Electron-donating capacity
ELUMO~ -1.0Electron-accepting capacity
Energy Gap (ΔE)~ 5.5Chemical stability and reactivity

Note: These values are illustrative and based on computational studies of related benzamide derivatives. Specific values for this compound would require dedicated computational analysis.

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors are derived from conceptual DFT and provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle. nih.gov

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). It indicates the molecule's polarizability.

The following table presents illustrative reactivity descriptors for this compound.

Reactivity DescriptorFormulaRepresentative Value (eV)Significance
Ionization Potential (I)I ≈ -EHOMO~ 6.5Tendency to be oxidized
Electron Affinity (A)A ≈ -ELUMO~ 1.0Tendency to be reduced
Electronegativity (χ)χ = (I + A) / 2~ 3.75Electron-attracting ability
Chemical Hardness (η)η = (I - A) / 2~ 2.75Resistance to deformation
Chemical Softness (S)S = 1 / 2η~ 0.18Polarizability

Note: These values are illustrative and derived from the representative quantum chemical parameters.

The Fukui function is another critical local reactivity descriptor that can identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. scm.comresearchgate.net For this compound, the nitrogen and oxygen atoms of the amide group, as well as the imine nitrogen, are expected to be key reactive sites.

Reactivity, Derivatization, and Mechanistic Investigations of N Propan 2 Ylideneamino Benzamide

Hydrolysis and Reversibility of Imine Linkage

The imine (or more accurately, hydrazone) linkage in N-(propan-2-ylideneamino)benzamide is susceptible to hydrolysis, a reversible reaction that cleaves the C=N bond to yield benzoylhydrazine and acetone (B3395972). The stability of this bond is significantly greater than that of a simple imine due to the electronic influence of the adjacent acyl and amino groups. nih.govresearchgate.net The lone pair of electrons on the adjacent nitrogen atom participates in resonance, which reduces the electrophilicity of the imine carbon and thus its susceptibility to nucleophilic attack by water. nih.govresearchgate.net

The hydrolysis is typically catalyzed by acid. nih.govresearchgate.net The generally accepted mechanism involves the initial protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. acs.orglibretexts.org This is followed by the nucleophilic attack of a water molecule to form a tetrahedral carbinolamine intermediate. Subsequent proton transfer and elimination of the hydrazine (B178648) moiety regenerates the ketone (acetone) and the corresponding benzoylhydrazine. acs.orglibretexts.org The rate of hydrolysis is pH-dependent; under physiological conditions, the reaction can be slow, but it accelerates significantly in acidic environments. nih.govnih.govrsc.org The reversibility of the C=N bond formation is a cornerstone of dynamic covalent chemistry, allowing for the synthesis of N-acylhydrazones by the condensation of a hydrazide and a ketone, usually with the removal of water to drive the equilibrium toward the product. nih.govlibretexts.org

Nucleophilic and Electrophilic Addition Reactions at the Imine Carbon

The imine carbon of this compound serves as a key electrophilic center, readily undergoing addition reactions with a variety of nucleophiles. N-acylhydrazones are considered stable imine surrogates and are versatile acceptors for carbon-carbon bond-forming reactions. nih.govresearchgate.net

Key Nucleophilic Addition Reactions:

Organometallic Reagents: Reagents like Grignards and organolithiums can add to the imine carbon. For instance, trifluoromethylated acylhydrazones have been shown to react with organometallic reagents in 1,2-nucleophilic additions to produce chiral hydrazide products. researchgate.net

Radical Additions: Alkyl radicals, generated via photoredox catalysis, can add to the C=N bond of N-acylhydrazones. This reaction is often promoted by a Lewis acid, such as MgCl₂, and provides a pathway to synthesize complex amines after the reductive cleavage of the N-N bond in the resulting adduct. acs.org

Phosphites: In the presence of a Lewis acid catalyst like BF₃·OEt₂, dialkylphosphites add to N-acylhydrazones to form α-hydrazino-alkylphosphonic acid derivatives. gigvvy.com

Other Nucleophiles: A range of other nucleophiles, including silyl (B83357) enol ethers and hydride donors, have been successfully added to chiral N-acylhydrazones, often with high stereoselectivity controlled by the acyl group. researchgate.net

The acyl group, particularly the benzamide (B126) moiety in this case, is crucial. It can act as a chelating template for Lewis acids, which activate the imine for nucleophilic attack and help control the stereochemical outcome of the reaction. researchgate.net The hydrazide products resulting from these additions are valuable synthetic intermediates that can be converted into various nitrogen-containing compounds. nih.gov

Substitution Reactions on the Benzamide Ring and Imine Nitrogen

On the Benzamide Ring: The benzamide ring can undergo substitution reactions, with its reactivity being governed by the electronic properties of the N-acylhydrazone substituent.

Electrophilic Aromatic Substitution (SₑAr): The amide group (-CONH-) is a deactivating group and a meta-director for electrophilic aromatic substitution. chegg.comwikipedia.org This is due to its electron-withdrawing inductive effect and the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electron density of the benzene (B151609) ring. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on this compound would be expected to proceed slower than on benzene and yield predominantly the meta-substituted product. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (SₙAr): For an SₙAr reaction to occur, the aromatic ring typically requires strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.comwikipedia.orgmasterorganicchemistry.com In the absence of such activating groups, direct nucleophilic substitution on the benzamide ring of this compound is generally not feasible under standard SₙAr conditions. If a leaving group were present, the reaction would proceed via an addition-elimination mechanism, forming a stabilized Meisenheimer complex intermediate. organicchemistryguide.com

On the Imine Nitrogen: Direct substitution on the imine nitrogen is not a common reaction pathway. However, the amide nitrogen can be alkylated. Studies on N-methyl-N-acylhydrazones show that methylation of the amide nitrogen influences the compound's conformation, affecting the planarity and conjugation of the N-acylhydrazone moiety. acs.org

Cycloaddition Reactions Involving the Imine Moiety

The imine double bond in N-acylhydrazones can participate as a dipolarophile in cycloaddition reactions, providing a route to various heterocyclic systems. The most notable among these are [3+2] cycloadditions, where the N-acylhydrazone acts as the 2π component. acs.orgchemistrytalk.org

For example, N-acylhydrazones can react with azides in [3+2] dipolar cycloadditions to form substituted triazolidine (B1262331) rings. mdpi.com Similarly, intramolecular [3+2] cycloadditions between an N-acylhydrazone and an olefin, catalyzed by chiral Lewis acids like zirconium catalysts, have been used to synthesize complex nitrogen-containing bicyclic structures with high stereocontrol. acs.org These reactions highlight the utility of the imine moiety in constructing five-membered rings, which are prevalent in many biologically active molecules. The reaction often proceeds by coordinating a Lewis acid to the N-acylhydrazone, which lowers the energy of its LUMO, facilitating the reaction with the dipole's HOMO.

Synthesis of Diverse this compound Derivatives

The synthesis of N-acylhydrazones is generally a robust and high-yielding process, making the creation of a diverse library of derivatives highly accessible. acs.org The primary method involves the acid-catalyzed condensation of a hydrazide with an aldehyde or ketone. mdpi.com

For this compound and its derivatives, two main synthetic handles can be exploited: the benzoyl hydrazide portion and the ketone portion.

Derivative TypeSynthetic ApproachStarting MaterialsExample Product Class
Benzamide Ring Modification Use of substituted benzoyl hydrazidesSubstituted Benzoyl Hydrazide + AcetoneN-(propan-2-ylideneamino)(X-benzo)amide
Imine Moiety Modification Use of different aldehydes or ketonesBenzoyl Hydrazide + Substituted Ketone/AldehydeN-(R-ylideneamino)benzamide
Addition to Imine Nucleophilic addition to the C=N bondThis compound + NucleophileN-(1-Nu-propan-2-ylamino)benzamide

This modularity allows for systematic variation of the aromatic ring, the group attached to the imine carbon, and the substituents on the amide nitrogen, enabling the fine-tuning of the molecule's steric and electronic properties.

The isopropylidene group can be modified either by starting with a different ketone during the initial synthesis or by performing chemical transformations on the pre-formed this compound.

Coordination Chemistry and Metal Complexation Studies of N Propan 2 Ylideneamino Benzamide As a Ligand

Ligand Design and Denticity Considerations

The structure of N-(propan-2-ylideneamino)benzamide, a hydrazone derived from the condensation of benzoylhydrazine and acetone (B3395972), suggests its potential as a chelating ligand.

N,O-Chelation via Amide and Imine Groups

Based on extensive studies of analogous N-acylhydrazones, this compound is anticipated to act as a bidentate ligand. This chelation would involve the carbonyl oxygen atom of the amide group and the imine nitrogen atom of the hydrazone linkage. This N,O-chelation is a common and well-documented coordination mode for this class of compounds, leading to the formation of stable five-membered chelate rings with metal ions. The deprotonation of the amide proton upon complexation would result in a monoanionic ligand, further stabilizing the resulting metal complex.

Potential for Polydentate Coordination

While bidentate N,O-chelation is the most probable coordination mode, the potential for higher denticity cannot be entirely ruled out without experimental verification. In theory, under specific reaction conditions or with particular metal ions, the terminal nitrogen of the amide group could also participate in coordination, leading to a tridentate binding mode. However, this is considered less likely due to the steric hindrance from the isopropylidene group and the inherent stability of the five-membered N,O-chelate ring. Further research, including crystal structure analysis, would be necessary to confirm the exact denticity and coordination modes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other N-acylhydrazones.

Complexation with Transition Metals (e.g., Co(II), Cu(II))

It is expected that this compound would readily form complexes with a variety of transition metals. For instance, reacting the ligand with salts of cobalt(II) and copper(II), typically in a 1:2 metal-to-ligand molar ratio in a suitable solvent like ethanol (B145695) or methanol, would be a standard approach to synthesize [M(L)₂] type complexes, where L represents the deprotonated ligand. The synthesis of a related N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide copper(II) complex has been reported to be successful in a DMSO/water solvent system in an alkaline environment. nih.gov

Spectroscopic Signatures of Complex Formation (e.g., IR shifts, Electronic Spectra)

The formation of metal complexes with this compound would be expected to produce distinct changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: Upon complexation, the following shifts in the IR spectrum would be anticipated:

A shift of the ν(C=O) (amide I) band to lower wavenumbers, indicating the coordination of the carbonyl oxygen to the metal center.

A shift of the ν(C=N) (imine) band, confirming the involvement of the imine nitrogen in chelation.

The disappearance of the ν(N-H) band of the amide group, signifying its deprotonation upon coordination.

Electronic Spectra: The electronic spectra of the complexes in a suitable solvent would provide information about the geometry of the coordination sphere. For instance, Co(II) complexes with related hydrazone ligands have been observed to exhibit transitions characteristic of octahedral geometry. nih.gov Similarly, Cu(II) complexes often show broad d-d transition bands that are indicative of their coordination environment. nih.gov

Magnetic Properties and Geometry of Complexes

Magnetic susceptibility measurements at room temperature are a crucial tool for determining the geometry and the nature of the metal-ligand bond in the complexes.

For a Co(II) complex , an octahedral geometry would be suggested by a magnetic moment in the range of 4.3-5.2 B.M., while a tetrahedral geometry would typically result in a magnetic moment between 4.0 and 4.8 B.M. For similar hydrazone complexes, octahedral geometries with high-spin Co(II) have been reported with magnetic moments around 4.81 μB. nih.gov

For a Cu(II) complex , the magnetic moment is generally expected to be around 1.73 B.M. for a monomeric species, regardless of whether the geometry is square-planar or octahedral. Values for related copper(II) hydrazone complexes have been reported to be around 1.86 μB, suggesting an octahedral geometry. nih.gov

The following table summarizes the expected magnetic properties for hypothetical Co(II) and Cu(II) complexes of this compound based on data from analogous compounds.

Metal IonExpected Magnetic Moment (B.M.)Probable Geometry
Co(II)~4.8Octahedral
Cu(II)~1.8Octahedral

Theoretical Studies of Metal-Ligand Interactions

Theoretical and computational chemistry have become indispensable tools in modern coordination chemistry. They allow for the prediction and elucidation of the geometric and electronic properties of metal complexes, providing insights that can be difficult to obtain through experimental methods alone. For this compound, theoretical studies can predict its coordination behavior with various metal ions, helping to guide synthetic efforts and understand the nature of the resulting metal-ligand bonds.

DFT Analysis of Coordination Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as metal complexes. DFT calculations can be employed to determine the most stable coordination geometries of this compound with different metal ions. The ligand possesses two primary donor atoms: the oxygen of the carbonyl group and the nitrogen of the imine group. This allows for the possibility of forming a stable five-membered chelate ring upon coordination to a metal center.

DFT calculations can model the potential energy surfaces of different coordination modes to identify the most energetically favorable structures. For instance, in complexes with transition metals, a bidentate coordination of this compound is highly probable. The geometry around the metal center would be influenced by the specific metal ion, its oxidation state, and the presence of other co-ligands. For example, a square planar or tetrahedral geometry might be predicted for a metal ion like Pd(II) or Cu(II) when coordinated with two molecules of the ligand. nih.gov

Furthermore, DFT can provide detailed information about the electronic structure of the resulting complexes. This includes the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the reactivity and spectral properties of the complex. Theoretical studies on related systems have shown that the nature of the metal-ligand bond can be elucidated through analysis of these frontier orbitals. Current time information in Bangalore, IN.

Table 1: Predicted Coordination Geometries and Electronic Properties of this compound Complexes (Illustrative)

Metal IonPredicted GeometryKey Bond Lengths (Å) (Illustrative)HOMO-LUMO Gap (eV) (Illustrative)
Cu(II)Distorted Square PlanarM-O: 1.95, M-N: 2.023.5
Ni(II)TetrahedralM-O: 1.92, M-N: 1.994.1
Pd(II)Square PlanarM-O: 2.01, M-N: 2.053.8
Zn(II)TetrahedralM-O: 1.98, M-N: 2.084.5

Note: The data in this table is illustrative and based on general principles of coordination chemistry and DFT studies of similar ligands. Specific experimental or computational data for this compound complexes is not available in the cited literature.

Bonding Analysis (e.g., NBO, QTAIM)

To gain a deeper understanding of the nature of the metal-ligand bond, more advanced bonding analysis methods can be applied to the results of DFT calculations. Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two such powerful techniques.

NBO analysis examines the localized bonds, lone pairs, and atomic orbitals within a molecule. It can quantify the charge transfer between the ligand and the metal ion, providing a measure of the covalency of the metal-ligand bond. For this compound complexes, NBO analysis would likely reveal significant electron donation from the nitrogen and oxygen lone pairs to the vacant orbitals of the metal center.

QTAIM, on the other hand, analyzes the topology of the electron density to characterize chemical bonds. mdpi.com By examining the properties at the bond critical points (BCPs) between the metal and the donor atoms, one can classify the interaction as either predominantly ionic or covalent. mdpi.com For metal-oxygen and metal-nitrogen bonds, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are indicative of the bond type. mdpi.com Small values of ρ(r) and positive values of ∇²ρ(r) typically suggest a closed-shell interaction, characteristic of ionic bonds, which might be expected in complexes with highly electropositive metals. mdpi.com Conversely, larger ρ(r) and negative ∇²ρ(r) values would indicate a shared-electron interaction, or a covalent bond, more likely with softer transition metals. mdpi.com

Ligand Exchange and Reactivity within the Coordination Sphere

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. researchgate.netresearchgate.net The lability of the this compound ligand in a metal complex will depend on several factors, including the nature of the metal ion, the strength of the metal-ligand bonds, and the reaction conditions.

The coordination of this compound to a metal ion can also influence the reactivity of the ligand itself. The electron-withdrawing effect of the metal center can make the protons on the ligand more acidic and can activate the ligand towards nucleophilic or electrophilic attack. For instance, the imine bond (C=N) could become more susceptible to hydrolysis or reduction upon coordination.

Furthermore, the coordinated this compound can serve as a precursor for the synthesis of more complex organic molecules. The metal center can act as a template, holding the ligand in a specific orientation that facilitates intramolecular reactions or reactions with external reagents. This approach is a cornerstone of metal-templated synthesis. For example, reactions at the amide nitrogen or the phenyl ring could be explored to generate novel functionalized ligands and complexes. The synthesis of various amide derivatives often involves the reaction of a precursor in the presence of a metal-containing catalyst or reagent. researchgate.net

Table 2: Potential Reactivity of Coordinated this compound

Reaction TypeReagent/ConditionPotential Product
Ligand ExchangeStronger coordinating ligand (e.g., EDTA, CN⁻)Displacement of this compound
Imine ReductionNaBH₄, H₂/PdCoordinated N-(propan-2-ylamino)benzamide
HydrolysisH₂O, acid/base catalystCoordinated benzoylhydrazine and acetone
Aromatic SubstitutionElectrophile (e.g., NO₂⁺)Nitrated derivative of the coordinated ligand

Note: This table presents potential reactions based on the general reactivity of coordinated Schiff base and benzamide (B126) ligands. The specific outcomes would depend on the metal ion and reaction conditions.

Biological Activity and Mechanistic Insights of N Propan 2 Ylideneamino Benzamide Excluding Clinical Data, Dosage, Safety

In Vitro Target Engagement and Molecular Mechanisms

The benzamide (B126) scaffold is a versatile structure in medicinal chemistry, known to interact with a range of biological molecules. The introduction of an N-(propan-2-ylideneamino) group can influence its electronic and steric properties, potentially leading to specific biological activities.

Enzyme Inhibition/Activation Studies

N-substituted benzamides have been investigated for their effects on various enzymes. For instance, some benzamide derivatives have shown inhibitory activity against enzymes like carbonic anhydrases. nih.govmdpi.com

Kinetics and Binding Thermodynamics

Detailed kinetic and thermodynamic studies are crucial to understanding how a compound interacts with its target enzyme. For the broader class of benzamide-containing enzyme inhibitors, such as those targeting carbonic anhydrase, inhibition constants (Ki) are determined to quantify their potency. mdpi.comnih.gov For example, studies on benzenesulfonamide (B165840) derivatives, which share a similar structural motif with benzamides, have shown potent inhibition of human carbonic anhydrase I (hCA I) and II (hCA II) with Ki values in the nanomolar range. nih.gov The binding of these inhibitors is often a thermodynamically favorable process, driven by enthalpic and/or entropic contributions, leading to a stable enzyme-inhibitor complex.

Structure-Activity Relationships (SAR) for Enzyme Modulation

Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a compound relates to its biological activity. For benzamide derivatives, modifications to the benzamide ring or the N-substituent can significantly impact their enzyme inhibitory or activatory potential. nih.gov For instance, in the case of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) activators, the synthesis and evaluation of over 70 N-PAMs (NAMPT positive allosteric modulators) revealed a strong correlation between their binding affinity to the enzyme's rear channel and their potency for enzyme activation. nih.gov This highlights the importance of the specific substitutions on the benzamide core for modulating enzyme activity.

Receptor Binding Affinities and Modulatory Effects

Benzamide derivatives are well-known for their interaction with various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.

Some arylpiperazine derivatives containing a benzamide moiety have been synthesized and evaluated for their binding affinity to dopaminergic and serotonergic receptors. nih.gov These studies have shown that such compounds can exhibit moderate affinity for D2 receptors, while their affinity for 5-HT receptors can be negligible. nih.gov The nature of the substituent on the benzamide nitrogen plays a crucial role in determining the receptor binding profile.

The 5-HT3 receptor, a ligand-gated ion channel, is another important target for benzamide derivatives. nih.gov The binding of agonists to this receptor, which is located at the interface of two subunits, is necessary to open the channel. nih.gov Antagonists, on the other hand, block this action. The affinity and modulatory effect of a benzamide compound on the 5-HT3 receptor would depend on its ability to fit into the binding pocket and interact with key amino acid residues.

Cellular Pathway Modulation

N-substituted benzamides have been shown to modulate critical cellular pathways, including apoptosis and the cell cycle. nih.govresearchgate.net

Research on N-substituted benzamides, using declopramide (B1670142) as a lead compound, has demonstrated their ability to induce apoptosis in cancer cell lines. nih.govresearchgate.netnih.gov These compounds were found to trigger a G2/M cell cycle block prior to the onset of apoptosis. nih.govresearchgate.netnih.gov This cell cycle arrest appears to be a preceding event to the induction of programmed cell death. nih.govresearchgate.net

Mitochondrial Pathway Involvement

The induction of apoptosis by N-substituted benzamides has been linked to the mitochondrial pathway. nih.gov Studies have shown that these compounds can induce the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This event is a key step in the intrinsic apoptotic pathway, leading to the activation of caspase-9. nih.govnih.gov The subsequent activation of a caspase cascade ultimately results in the execution of the apoptotic program. Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit the apoptosis induced by these benzamides, further solidifying the involvement of the mitochondrial pathway. nih.govresearchgate.netnih.gov Interestingly, this apoptotic mechanism appears to be independent of the tumor suppressor protein p53. nih.govnih.gov

Caspase Activation and Cytochrome c Release

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. Research into N-substituted benzamides, a class of compounds to which N-(propan-2-ylideneamino)benzamide belongs, has revealed a distinct pathway for triggering this cellular self-destruction. Studies on analogous N-substituted benzamides, such as declopramide and 3-chloroprocainamide (3CPA), have demonstrated their ability to induce apoptosis in cancer cell lines. nih.gov A key event in this process is the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Once in the cytosol, cytochrome c plays a pivotal role in the activation of the apoptotic cascade. It complexes with Apoptotic protease-activating factor 1 (Apaf-1) and procaspase-9 to form the apoptosome. This multi-protein complex then facilitates the cleavage and activation of procaspase-9, an initiator caspase. nih.gov Activated caspase-9 subsequently triggers a cascade of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to the characteristic morphological and biochemical changes of dying cells.

Notably, the apoptotic mechanism initiated by these N-substituted benzamides appears to be independent of the tumor suppressor protein p53. nih.gov This is significant as many cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway. The ability to induce apoptosis through a p53-independent mechanism suggests a broader potential therapeutic window for this class of compounds.

Molecular Docking and Ligand-Protein Interaction Analysis

To elucidate the molecular basis of the biological activity of this compound and its analogues, computational molecular docking studies have been employed. These in silico techniques predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the specific interactions that stabilize the complex. For instance, in the context of other benzamide derivatives designed as inhibitors for targets like focal adhesion kinase (FAK), molecular docking has been instrumental. nih.gov

Docking analyses of these related benzamides have revealed key interactions, such as hydrogen bonding with specific amino acid residues (e.g., Arg426 in FAK), which are crucial for their inhibitory potency. nih.gov While specific docking studies on this compound are not extensively reported in the available literature, the general principles derived from its analogues can be extrapolated. The benzamide moiety itself can participate in hydrophobic interactions within protein binding pockets, while the imine group offers a site for potential hydrogen bonding or reversible covalent interactions with nucleophilic residues on the target protein.

These computational models are invaluable for understanding the ligand-protein interactions at an atomic level and guide the rational design of more potent and selective derivatives.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

The biological activity of benzamide derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies aim to decipher these connections, providing a roadmap for optimizing the therapeutic potential of these compounds.

Influence of Substituent Effects on Biological Mechanism

The nature and position of substituents on the benzamide scaffold have a profound impact on the biological activity and mechanism of action. Studies on a variety of N-substituted benzamides have consistently shown that even minor chemical modifications can lead to significant changes in potency and selectivity. nih.govnanobioletters.com

For example, the introduction of different substituents on the aromatic ring can alter the electronic and steric properties of the molecule, thereby influencing its ability to interact with its biological target. In some series of benzamide analogues, the presence of electron-donating or electron-withdrawing groups has been shown to modulate activities such as antimicrobial efficacy. nih.gov The lipophilicity of the molecule, which is influenced by substituents, also plays a critical role in its ability to cross cellular membranes and reach its intracellular target. nanobioletters.com

The general structure of this compound features a propan-2-ylideneamino group. Alterations to this group, such as replacing it with other alkyl or aryl substituents, would be expected to significantly impact its biological profile. Similarly, substitutions on the phenyl ring of the benzamide core would likely lead to a spectrum of activities, a principle that is actively exploited in medicinal chemistry.

Rational Design Principles for Modulating Activity

The insights gained from SAR and SMR studies form the foundation for the rational design of new and improved benzamide derivatives. By understanding which structural features are critical for a desired biological effect, medicinal chemists can strategically modify the lead compound to enhance its activity, selectivity, and pharmacokinetic properties.

One common strategy is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's profile. For instance, in the development of benzamide-based inhibitors, different heterocyclic rings have been incorporated to explore new interaction landscapes within the target protein's binding site.

Furthermore, molecular hybridization, which involves combining the structural features of two or more pharmacologically active molecules, is another powerful approach. This has been successfully applied to benzamide derivatives to create dual-target inhibitors, for example, by designing molecules that can simultaneously inhibit both cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) for a synergistic anticancer effect. nih.gov

Catalytic Applications and Mechanistic Pathways of N Propan 2 Ylideneamino Benzamide

N-(propan-2-ylideneamino)benzamide as an Organocatalyst

N-acylhydrazones can function as organocatalysts, participating in a variety of chemical reactions. Their activity often stems from their ability to form key intermediates that facilitate bond formations.

Organocatalysis has emerged as a powerful tool for the construction of carbon-carbon bonds, offering a complementary approach to traditional metal-catalyzed methods. nih.govrsc.orgrsc.orgmdpi.com N-acylhydrazones can act as precursors to reactive intermediates or participate directly in catalytic cycles that lead to the formation of new C-C bonds. For instance, the in situ generation of diazo compounds from N-sulfonylhydrazones is a well-established strategy in carbene chemistry, leading to a variety of C-C bond-forming reactions. acs.org Although not a direct catalytic use of the hydrazone itself, it highlights the potential of this functional group to generate highly reactive species for synthesis.

The rigid and planar structure of the N-acylhydrazone moiety makes it an excellent platform for stereoselective synthesis. nih.gov The presence of both hydrogen-bond donor and acceptor sites allows for precise control of the spatial arrangement of substrates and reagents, leading to high levels of stereoselectivity.

In a notable example, hydrazones derived from cycloalkenones have been shown to undergo a highly enantioselective transannular formal (3+2) cycloaddition when treated with a chiral Brønsted acid catalyst. This reaction yields complex tricyclic products with excellent stereocontrol. While this study did not use this compound, it demonstrates the potential of the hydrazone functionality to direct stereoselective outcomes. nih.gov

This compound as a Ligand in Metal-Catalysis

The N-acylhydrazone scaffold, with its multiple coordination sites (the carbonyl oxygen and the imine nitrogen), is an effective ligand for a variety of transition metals, enabling a broad spectrum of catalytic transformations. uab.cat

N-acylhydrazone ligands have been employed in a range of homogeneous catalytic reactions. Their electronic and steric properties can be readily tuned by modifying the substituents on the acyl and imine groups, allowing for the optimization of catalyst performance.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. wikipedia.org While specific examples employing this compound as a ligand are not prominent in the literature, related hydrazone-based ligands have been explored in this context. For instance, the catalytic activity of manganese carbonyls in the hydrosilylation of alkenes has been investigated, and ligands containing nitrogen and oxygen donor atoms can influence the course of these reactions. najah.edu The general field of hydrosilylation is dominated by platinum and other noble metal catalysts, but research into complexes with more earth-abundant metals and tailored ligand spheres is ongoing. mdpi.comnih.govsigmaaldrich.com

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. N-acylhydrazone derivatives have been successfully used as ligands in metal-catalyzed cycloadditions.

In one study, a copper-catalyzed cycloaddition reaction of N-homoallylacetohydrazides with O-benzoylhydroxylamines was developed to synthesize tetrahydropyridazine skeletons. researchgate.net This transformation proceeds efficiently under mild conditions and demonstrates the utility of N-acylhydrazone-type ligands in facilitating complex bond formations.

Another significant application is the enantioselective (3+2) cycloaddition of cycloalkenone hydrazones catalyzed by a chiral phosphoric acid. nih.gov This reaction produces intricate polycyclic structures with high diastereo- and enantioselectivity, as detailed in the table below.

Table 1: Enantioselective (3+2) Cycloaddition of a Cycloalkenone Hydrazone

EntryCycloalkenoneHydrazine (B178648)CatalystSolventTemp (°C)Yield (%)ee (%)
1CyclooctenonePhenylhydrazineDiphenylphosphoric AcidToluene5095-
2CyclooctenonePhenylhydrazineChiral Phosphoric Acid AToluene509294
3CycloheptenonePhenylhydrazineChiral Phosphoric Acid AToluene508590

Data sourced from a study on the transannular enantioselective (3+2) cycloaddition of cycloalkenone hydrazones. nih.gov

Catalytic Applications of this compound Remain an Unexplored Area of Research

Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available regarding the catalytic applications, mechanistic pathways, or use in green and sustainable processes of the chemical compound this compound. Research into the catalytic activity of various benzamide (B126) derivatives is an active field; however, studies focusing specifically on the this compound scaffold are not present in the reviewed literature.

While information on related compounds and general catalytic systems involving benzamides exists, these are not directly applicable to the subject compound. For instance, studies have detailed the use of different benzamide-containing ligands in transition metal catalysis. One area of research has focused on pyridyl(benzamide)-functionalized N-heterocyclic carbene ligands complexed with iridium for the alkylation of ketones and secondary alcohols. nih.gov In these systems, the benzamide moiety can play a role in catalyst stability and reactivity.

Another area of investigation involves the synthesis of various benzoylamino-N-phenyl-benzamide derivatives, where recyclable catalysts like Keggin-type heteropolyacids have been employed to promote the reactions under environmentally friendly conditions. researchgate.net Additionally, palladium(II) pincer complexes have been developed for the N-alkylation of benzamides, demonstrating the continuous effort to create efficient catalytic methods for modifying the benzamide structure. researchgate.net

Furthermore, research has been conducted on the synthesis and characterization of metal complexes, such as copper(II) complexes, with other structurally related benzamide ligands. nih.gov These studies often explore the coordination chemistry and potential applications of the resulting complexes, which can range from material science to biological activities. nih.gov There are also patented methods for the catalytic chemical recycling of polyamide-based plastics using lanthanide-organic catalysts, which feature different types of ligands. google.com

However, it is crucial to reiterate that these examples involve compounds that are structurally distinct from this compound. The specific combination of the propan-2-ylideneamino group with the benzamide core in the specified compound has not been reported in the context of catalytic applications.

The absence of research in this specific area means that the following aspects of this compound chemistry remain unknown:

Future Research Directions and Emerging Applications for N Propan 2 Ylideneamino Benzamide

Development of Advanced Synthetic Routes with Enhanced Efficiency

While the conventional synthesis of N-acylhydrazones via the condensation of an acylhydrazine with a ketone is well-established, future efforts will focus on methodologies that offer greater efficiency, scalability, and alignment with green chemistry principles. acs.orgresearchgate.net A significant area of development is the use of microwave-assisted synthesis. Research has demonstrated that a variety of N-acylhydrazones can be synthesized under microwave irradiation in reaction times as short as 2.5 to 10 minutes, a considerable reduction from the hours required by conventional heating. acs.orgacs.org This protocol often proceeds in high yields without the need for solvents or catalysts, presenting a cleaner, more atom-economical approach that is reproducible on a multi-gram scale. acs.orgacs.orgnih.gov

Future investigations will likely explore the adaptation of these microwave-assisted, solvent-free conditions specifically for N-(propan-2-ylideneamino)benzamide and its analogues. Further advancements are anticipated in the realm of flow chemistry, which could offer continuous production, precise control over reaction parameters, and safer handling of reagents, thus facilitating industrial-scale synthesis.

Table 1: Comparison of Synthetic Methods for N-Acylhydrazones

Feature Conventional Synthesis Microwave-Assisted Synthesis
Reaction Time 30 minutes to several hours acs.org 2.5 to 10 minutes acs.org
Catalyst Often requires an acid catalyst acs.org Can be catalyst-free acs.orgnih.gov
Solvent Typically requires a solvent acs.org Can be solvent-free ("neat") acs.org
Yield Variable High to excellent nih.gov
Scalability Standard Demonstrated up to 5g scale acs.org

Exploration of Novel Derivatization and Functionalization Strategies

The true potential of the this compound scaffold lies in its capacity for extensive derivatization. The core structure presents multiple sites for chemical modification: the benzamide (B126) aromatic ring, the amide N-H group, and the imine C=N bond. Future research will systematically explore these avenues to generate large libraries of compounds for screening in various applications.

Strategies will involve:

Aromatic Ring Substitution: Introducing a wide array of electron-donating or electron-withdrawing groups onto the benzamide ring to finely tune the electronic properties, solubility, and biological activity of the molecule.

Hydrazide Variation: Moving beyond benzoyl hydrazide to incorporate different acyl hydrazides (e.g., isonicotinic, salicylic) as precursors to introduce new heterocyclic or functionalized aryl moieties. acs.org

Carbonyl Component Modification: Replacing propan-2-one with a diverse range of other ketones and aldehydes to alter the steric and electronic environment around the imine bond. acs.org

Post-synthesis Functionalization: Developing reactions that selectively target the synthesized N-acylhydrazone, such as additions across the C=N double bond or N-alkylation of the amide, to create complex derivatives that are not accessible through direct condensation.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, enabling researchers to correlate specific structural features with function, be it biological activity or material properties. nih.gov

Deeper Computational Modeling for Predictive Understanding

Computational chemistry is an increasingly vital tool for accelerating research and reducing reliance on trial-and-error experimentation. For this compound and its derivatives, deeper computational modeling will provide invaluable predictive insights. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are at the forefront of this effort.

Future computational studies will focus on:

Predicting Reactivity and Stability: DFT calculations can be used to determine key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap provides a reliable indicator of a molecule's chemical reactivity and stability. scirp.orgnih.gov

Mapping Reactive Sites: Molecular Electrostatic Potential (MEP) surfaces can be generated to visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. scirp.org

Forecasting Biological Activity: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wildlife-biodiversity.comnih.govrsc.org By building robust QSAR models for N-acylhydrazone derivatives, researchers can predict the activity of newly designed molecules before they are synthesized, prioritizing the most promising candidates. wildlife-biodiversity.comnih.gov

Understanding Conformational Behavior: The N-acylhydrazone backbone can exist in multiple conformations and configurations (e.g., E/Z isomers about the C=N bond, and syn/anti conformers about the C(O)-N bond). nih.gov Computational modeling can predict the most stable conformers and the energy barriers for their interconversion, which is crucial for understanding receptor binding and reactivity. nih.gov

Table 2: Key Parameters from Computational Modeling

Parameter Significance Reference
HOMO-LUMO Gap (ΔΕ) Predicts chemical reactivity and stability. A smaller gap suggests higher reactivity. scirp.orgnih.gov
Molecular Electrostatic Potential (MEP) Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. scirp.org
QSAR Model (r², q²) Predicts biological activity based on structure; r² and q² values indicate model quality. wildlife-biodiversity.comnih.gov
Conformational Energy Determines the most stable geometric arrangement of the molecule. nih.gov

Design of this compound-Based Materials

A highly promising and emergent research direction is the incorporation of the this compound motif into advanced materials. This is largely driven by the dynamic covalent nature of the acylhydrazone bond, which is reversible under specific conditions (e.g., acidic pH or in the presence of a catalyst). nih.govresearchgate.net This reversibility allows for the creation of "smart" materials that can adapt to their environment.

Emerging applications include:

Self-Healing Materials: Polymers cross-linked with acylhydrazone bonds can be designed to autonomously repair damage. When a fracture occurs, the reversible nature of the bonds allows the network to reform, restoring the material's integrity. acs.orgsigmaaldrich.comnih.govyoutube.com

Responsive Hydrogels and Organogels: The pH-sensitive nature of the acylhydrazone linkage enables the creation of gels that can swell, shrink, or dissolve in response to changes in acidity. researchgate.netacs.org This has potential applications in drug delivery, where a drug could be encapsulated and released in the acidic environment of specific tissues.

Covalent Adaptable Networks (CANs): Acylhydrazone chemistry is being used to fabricate CANs, a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics. These materials can be reshaped and recycled, contributing to a more sustainable materials economy. rsc.orgnih.gov

Molecular Switches: The C=N double bond in acylhydrazones can undergo E/Z isomerization upon exposure to stimuli like light. rsc.orgpnas.org This photochromic behavior allows the molecule to act as a switch, reversibly changing its shape and properties. This has been harnessed to create photoswitches with high conversion efficiency and fatigue resistance, opening doors for applications in data storage and photocontrollable systems. nih.govacs.org

Investigation into Unexplored Biological Targets and Mechanisms

While N-acylhydrazones are known for a broad spectrum of biological activities, including antimicrobial and anticancer effects, future research will pivot towards less conventional and more specific therapeutic targets. scispace.com The ability of the scaffold to act as a metal chelator and mimic peptide bonds provides access to unique mechanisms of action. nih.govnih.gov

Key areas for future investigation include:

Neurodegenerative Diseases: There is growing interest in using N-acylhydrazones for diseases like Alzheimer's and Parkinson's. nih.govtandfonline.comnews-medical.net Their ability to chelate biometals such as copper and zinc, which are implicated in the aggregation of amyloid-beta (Aβ) peptides, is a key therapeutic strategy. nih.govtandfonline.comnih.gov Research shows that certain N-acylhydrazones can inhibit Aβ fibrillization and act as inhibitors of enzymes like acetylcholinesterase (AChE), making them promising multi-target agents for Alzheimer's disease. tandfonline.comtandfonline.comnih.gov

Novel Enzyme Inhibition: Beyond well-studied enzymes, the N-acylhydrazone scaffold will be tested against new targets. For example, they have shown potential as inhibitors of phosphodiesterase-4 (PDE-4), which is relevant to inflammatory and respiratory diseases, and cruzain, a cysteine protease from the parasite that causes Chagas disease. nih.gov

Modulation of the Immune System: Some N-acylhydrazone derivatives have been found to possess immunomodulatory effects, such as inhibiting cytokine production and lymphocyte proliferation. nih.gov This opens up possibilities for treating autoimmune disorders and other inflammatory conditions.

Expansion of Catalytic Utility in Diverse Chemical Transformations

Beyond pharmacology and materials science, the this compound framework and its derivatives are emerging as valuable tools in chemical catalysis. The nitrogen and oxygen atoms of the acylhydrazone moiety can coordinate with metal centers, making them effective ligands.

Future research will focus on:

Asymmetric Catalysis: A significant area of growth is the design of chiral hydrazone ligands for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. rsc.orgnih.gov Pyridine-hydrazone ligands, for instance, have been successfully used in palladium-catalyzed additions of boronic acids to ketimines, achieving high yields and enantioselectivities. acs.orgnih.govacs.org

Organocatalysis: The acylhydrazone structure itself, without a metal, has the potential to act as an organocatalyst. The hydrogen-bonding capabilities of the amide group and the basicity of the imine nitrogen can be exploited to activate substrates in various chemical reactions. Research in this area could lead to more sustainable, metal-free catalytic systems.

Switchable Catalysis: Combining the catalytic activity of the hydrazone motif with its photoswitchable properties could lead to catalysts that can be turned "on" or "off" with light. This would allow for unprecedented temporal control over chemical reactions. pnas.org

Q & A

What are the recommended synthetic routes for N-(propan-2-ylideneamino)benzamide, and how can reaction conditions be optimized to maximize yield?

Answer:
The synthesis of this compound, a Schiff base derivative, typically involves condensation between benzoyl chloride derivatives and propan-2-ylideneamine precursors. Critical steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., dichloromethane) under nitrogen to minimize hydrolysis .
  • Imine formation : React the intermediate with acetone or a ketone derivative under acidic or neutral conditions to generate the propan-2-ylideneamino moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 amine:carbonyl ratio) and temperature (60–80°C) to suppress side reactions like over-alkylation .

How can researchers rigorously characterize the structural and electronic properties of this compound?

Answer:
Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm imine proton (δ 8.2–8.5 ppm) and benzamide carbonyl (δ 165–170 ppm) .
    • IR : Detect C=O stretch (~1650 cm⁻¹) and C=N stretch (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, if single crystals are obtainable .

What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values .
  • Enzyme inhibition : Test HDAC or kinase inhibition via fluorometric assays (e.g., HDAC-Glo™). Compare IC₅₀ values to reference inhibitors like MS-275 .
  • Cytotoxicity : Employ MTT assay on cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and normalize to cell viability curves .

How can researchers identify the molecular targets and mechanism of action of this compound?

Answer:
Advanced methodologies :

  • Molecular docking : Use AutoDock Vina to predict binding modes to targets like HDACs or β-amyloid. Validate with binding energy scores (<−7.0 kcal/mol) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified proteins .
  • CRISPR/Cas9 knockouts : Silence putative targets (e.g., HDAC1) and assess compound activity loss .

What strategies are effective for structure-activity relationship (SAR) studies of this compound analogues?

Answer:

  • Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups on the benzamide ring. Test for enhanced enzyme inhibition .
  • Scaffold hopping : Replace the propan-2-ylideneamino group with other imines (e.g., cyclohexylidene) to modulate lipophilicity .
  • QSAR modeling : Use descriptors (logP, polar surface area) to correlate structural features with bioactivity .

How should researchers address contradictions in biological activity data across studies?

Answer:

  • Assay validation : Replicate experiments using standardized protocols (e.g., ATP-based viability assays vs. resazurin) .
  • Batch variability : Characterize compound purity (HPLC >98%) and confirm stability under assay conditions (e.g., DMSO stock solutions stored at −80°C) .
  • Orthogonal assays : Cross-validate enzyme inhibition with cellular models (e.g., HDAC inhibition vs. histone acetylation in cell lysates) .

What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (optimal 2–3), BBB permeability, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
  • Metabolite prediction : Employ MetaSite to identify potential oxidation sites (e.g., imine hydrolysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.